molecular formula C13H11N3O3S B11479553 ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate

ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate

Cat. No.: B11479553
M. Wt: 289.31 g/mol
InChI Key: LBBIAZLQNVNRMM-UHFFFAOYSA-N
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Description

Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Scientific Research Applications

Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:

The uniqueness of Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate lies in its combined structural features of benzothiazole and pyrazole, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C13H11N3O3S/c1-2-19-12(18)8-7-14-16(11(8)17)13-15-9-5-3-4-6-10(9)20-13/h3-7,14H,2H2,1H3

InChI Key

LBBIAZLQNVNRMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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